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Compound of Interest

Compound Name: Remdesivir

Cat. No.: B604916 Get Quote

Remdesivir (GS-5734) is a broad-spectrum antiviral agent, notable as the first treatment to

receive FDA approval for COVID-19.[1][2] It is a phosphoramidate prodrug of a 1'-cyano-

substituted adenosine nucleotide analogue.[1] Its efficacy is rooted in its ability to inhibit viral

RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of numerous

RNA viruses.[3][4] This guide provides an in-depth examination of the pharmacokinetic and

pharmacodynamic properties of remdesivir, intended for researchers, scientists, and drug

development professionals.

Pharmacokinetic Profile
The clinical efficacy of remdesivir is intrinsically linked to its absorption, distribution,

metabolism, and excretion (ADME) properties. As a prodrug, it is designed to ensure the

efficient intracellular delivery of its pharmacologically active metabolite.[5]

Absorption and Distribution
Remdesivir is administered intravenously, ensuring 100% bioavailability.[6] Following a 30-

minute intravenous infusion, maximal plasma concentrations (Tmax) are achieved within 0.67-

0.68 hours.[1] The drug is moderately bound to human plasma proteins, with a binding

percentage between 88% and 93.6%.[1][6] In contrast, its primary metabolites, GS-441524 and

GS-704277, exhibit minimal plasma protein binding at 2% and 1%, respectively.[1][6] In non-

human primates, remdesivir has been shown to distribute to tissues including the testes,

epididymis, eyes, and brain within four hours of administration.[1]
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Metabolism
Remdesivir undergoes extensive intracellular metabolism to be converted into its active form,

the nucleoside triphosphate GS-443902.[5][6] This multi-step process is crucial for its antiviral

activity.

Initial Hydrolysis: Upon entering the cell, remdesivir (GS-5734) is hydrolyzed by cellular

enzymes, primarily carboxylesterase 1 (CES1) and to a lesser extent, cathepsin A, to form

the intermediate alanine metabolite, GS-704277.[1][6][7]

Phosphoramidate Cleavage: The phosphoramidate bond of GS-704277 is then cleaved by

the Histidine Triad Nucleotide-binding Protein 1 (HINT-1), yielding the nucleoside

monophosphate.[5][7]

Phosphorylation: This monophosphate intermediate is subsequently phosphorylated by

cellular kinases to produce the active triphosphate metabolite, GS-443902 (RDV-TP).[1][7]

Dephosphorylation Pathway: The nucleoside monophosphate can also be dephosphorylated,

resulting in the formation of the nucleoside metabolite GS-441524, which is not efficiently re-

phosphorylated.[8] GS-441524 is the major metabolite detected in plasma.[9]
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Caption: Intracellular metabolic activation pathway of remdesivir.
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Excretion
Remdesivir and its metabolites are eliminated from the body primarily through renal and fecal

routes. Approximately 74% of a dose is recovered in the urine, while 18% is found in the feces.

[1][5] The majority of the substance excreted in urine is the metabolite GS-441524 (49% of the

dose), with about 10% being unchanged remdesivir.[1] The elimination of GS-441524 is

dependent on the estimated glomerular filtration rate (eGFR), and accumulation can occur in

patients with reduced renal function.[10][11]

Pharmacokinetic Data Summary
The pharmacokinetic parameters of remdesivir and its primary metabolites exhibit significant

differences, particularly in their half-lives, which has implications for dosing schedules. The long

intracellular half-life of the active triphosphate metabolite (GS-443902) supports a once-daily

dosing regimen.[5][8]

Parameter
Remdesivir
(GS-5734)

GS-441524
(Nucleoside
Metabolite)

GS-704277
(Alanine
Metabolite)

GS-443902
(Active
Triphosphate)

Half-life (t½) ~1 hour[1][5] ~27 hours[1][5] ~1.3 hours[1][5]
~20 hours (in

humans)[1]

Tmax
0.67–0.68

hours[1]

1.51–2.00

hours[1]
0.75 hours[1] -

Cmax
2229 (19.2% CV)

ng/mL[1]

145 (19.3% CV)

ng/mL[1]

246 (33.9% CV)

ng/mL[1]
-

AUCτ
1585 (16.6% CV)

ngh/mL[1]

2229 (18.4% CV)

ngh/mL[1]

462 (31.4% CV)

ng*h/mL[1]
-

Plasma Protein

Binding
88–93.6%[1][6] 2%[1][6] 1%[1][6] -

Data are presented for repeated dosing where specified. CV denotes the coefficient of

variation.
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Pharmacodynamic Profile
The pharmacodynamics of remdesivir are defined by its potent antiviral activity, which stems

from the targeted inhibition of viral replication.

Mechanism of Action
Remdesivir's antiviral effect is mediated by its active triphosphate metabolite, GS-443902.[6]

[12] This molecule functions as a competitive inhibitor of the viral RNA-dependent RNA

polymerase (RdRp).[3][4]

Structural Mimicry: GS-443902 is a structural analog of adenosine triphosphate (ATP), one of

the natural building blocks for RNA synthesis.[1][12]

Competitive Inhibition: Due to this resemblance, GS-443902 competes with endogenous ATP

for incorporation into the newly forming viral RNA strand by the RdRp enzyme.[1][12]

Delayed Chain Termination: Once incorporated into the viral RNA, GS-443902 causes a

steric hindrance that disrupts the translocation of the RdRp enzyme, halting further

elongation of the RNA chain after the addition of a few more nucleotides.[12][13] This

process is known as delayed chain termination.[13]

Inhibition of Replication: The premature termination of RNA synthesis effectively stops the

virus from replicating its genome, thereby preventing the production of new viral particles.[3]

[12]

A key aspect of remdesivir's safety profile is its high selectivity for the viral RdRp over human

DNA and RNA polymerases, which minimizes off-target effects.[1]
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Caption: Mechanism of action of remdesivir via RdRp inhibition.

Antiviral Activity
Remdesivir has demonstrated broad-spectrum antiviral activity in vitro against a wide range of

RNA viruses, including members of the Coronaviridae, Filoviridae, Paramyxoviridae, and

Pneumoviridae families.[1][4] Its potency against SARS-CoV-2 has been established in various

cell culture systems.

Pharmacodynamic Data Summary
The in vitro efficacy of remdesivir is quantified by its half-maximal effective concentration

(EC50), which varies depending on the cell line used. This variability is often attributed to
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differences in the cells' capacity to metabolize remdesivir into its active form.[14]

Virus Cell Line EC50 Reference

SARS-CoV-2

Primary Human

Airway Epithelial

(HAE) Cells

9.9 nM (0.0099 µM) [6][8]

SARS-CoV-2
Calu-3 (Human Lung

Cells)
280 nM (0.28 µM) [6]

SARS-CoV-2
Vero E6 (Monkey

Kidney Cells)
770 nM (0.77 µM) [8][15]

SARS-CoV
Human Airway

Epithelial (HAE) Cells
69 nM (0.069 µM) [15]

MERS-CoV
Human Airway

Epithelial (HAE) Cells
74 nM (0.074 µM) [15]

Key Experimental Protocols
The characterization of remdesivir's pharmacokinetic and pharmacodynamic profile relies on

standardized and validated experimental methodologies.

Pharmacokinetic Analysis in Clinical Studies
Study Design: Phase I studies are typically randomized, placebo-controlled, and involve

single-ascending dose (SAD) or multiple-ascending dose (MAD) cohorts in healthy

volunteers.[8] Doses ranging from 3 mg to 225 mg have been evaluated.[8]

Drug Administration: Remdesivir is administered as an intravenous infusion, typically over

30 minutes to 2 hours.[8]

Sample Collection: Serial blood samples are collected at predefined time points before and

after dosing (e.g., over 144 hours) to measure plasma concentrations of remdesivir and its

metabolites.[8] Urine samples are also collected over specific intervals (e.g., 0-48 hours) to

assess renal excretion.[8] For intracellular concentration analysis, peripheral blood

mononuclear cells (PBMCs) are isolated from blood samples.[8]
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Bioanalytical Method: Plasma and urine concentrations of remdesivir and its metabolites

(GS-441524, GS-704277) are quantified using a validated liquid chromatography-tandem

mass spectrometry (LC-MS/MS) method.[8][10] This technique offers high sensitivity and

specificity, with lower limits of quantification typically in the low ng/mL range.[10]

In Vitro Antiviral Activity Assay (Plaque Reduction
Assay)

Cell Culture: A suitable host cell line, such as Vero E6 cells, is seeded in multi-well plates

and grown to confluence.[16][17]

Virus Inoculation: The cell monolayers are infected with a known titer of SARS-CoV-2 (e.g.,

50 plaque-forming units per well) and incubated for a short period (e.g., 1 hour) to allow for

viral attachment and entry.[16]

Drug Treatment: The viral inoculum is removed, and the cells are overlaid with a semi-solid

medium (e.g., containing agarose) mixed with serial dilutions of remdesivir.[17]

Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 72

hours) at 37°C with 5% CO2.[17]

Quantification: After incubation, the cells are fixed and stained (e.g., with Coomassie Blue or

crystal violet).[18] The viral plaques (zones of cell death) are counted.

EC50 Calculation: The concentration of remdesivir that reduces the number of plaques by

50% compared to the untreated virus control is calculated to determine the EC50 value.[16]
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Caption: Workflow for an in vitro plaque reduction assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8496873/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8496873/
https://www.benchchem.com/product/b604916#pharmacokinetic-and-pharmacodynamic-profile-of-remdesivir
https://www.benchchem.com/product/b604916#pharmacokinetic-and-pharmacodynamic-profile-of-remdesivir
https://www.benchchem.com/product/b604916#pharmacokinetic-and-pharmacodynamic-profile-of-remdesivir
https://www.benchchem.com/product/b604916#pharmacokinetic-and-pharmacodynamic-profile-of-remdesivir
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b604916?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b604916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

